Iodo(dinaphthalen-1-yl)arsane

Description

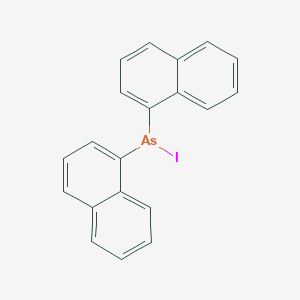

Iodo(dinaphthalen-1-yl)arsane is an organoarsenic compound featuring two naphthalene rings bonded to an arsenic atom, which is further substituted with an iodine atom. Its structure combines aromatic naphthalene moieties with a central arsenic-iodine bond, imparting unique electronic and steric properties.

Properties

CAS No. |

6301-57-1 |

|---|---|

Molecular Formula |

C20H14AsI |

Molecular Weight |

456.1 g/mol |

IUPAC Name |

iodo(dinaphthalen-1-yl)arsane |

InChI |

InChI=1S/C20H14AsI/c22-21(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |

InChI Key |

IJUIIDCJIWXJCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2[As](C3=CC=CC4=CC=CC=C43)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iodo(dinaphthalen-1-yl)arsane typically involves the iodination of dinaphthalen-1-ylarsane. One common method is the ipsoiododecarboxylation of aromatic carboxylic acids using reagents such as succinimide (NIS) as the iodine source . This process can be controlled through reaction conditions to provide high yields of the desired iodinated product.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using palladium-catalyzed reactions. These methods are efficient and can be scaled up to produce significant quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: Iodo(dinaphthalen-1-yl)arsane undergoes various chemical reactions, including:

Substitution: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation Reagents: Hypervalent iodine reagents such as IBX and DMP are commonly used for oxidation reactions.

Substitution Reagents: Typical nucleophiles used in substitution reactions include thiols and azides.

Major Products Formed:

Oxidation Products: Oxidation of this compound can lead to the formation of various oxidized arsenic species.

Substitution Products: Substitution reactions can yield a wide range of substituted dinaphthalen-1-ylarsane derivatives.

Scientific Research Applications

Iodo(dinaphthalen-1-yl)arsane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of iodo(dinaphthalen-1-yl)arsane involves its interaction with molecular targets through its iodine and arsenic atoms. These interactions can lead to various chemical transformations, including oxidation and substitution reactions. The compound’s effects are mediated by its ability to form stable complexes with other molecules, influencing their reactivity and stability .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Aromatic Iodo Compounds

Iodo-substituted aromatic compounds, such as those observed in chickpea beverages (aliphatic iodo compounds), exhibit characteristic C-I stretching vibrations in the 500–600 cm⁻¹ range via FTIR spectroscopy . For Iodo(dinaphthalen-1-yl)arsane, the arsenic-iodine bond is expected to show distinct IR peaks, though specific data is absent. Comparatively, aliphatic iodo compounds in chickpeas demonstrate stability under ultrasonication, suggesting that aromatic iodo analogs like this compound may also exhibit resilience under harsh conditions .

Naphthalene-Based Arsenic Compounds

2,2′-Dimethoxy-1,1′-binaphthalene (CAS 35294-28-1):

This compound :

- Expected Molecular Formula : C₂₀H₁₄AsI (hypothetical)

- Substituents : Bulky iodine and arsenic atoms, likely reducing solubility in polar solvents but enhancing lipophilicity.

Table 1: Structural Comparison of Naphthalene Derivatives

Arsenic-Iodine Bond Stability

Mercury-iodo compounds (e.g., Mercury, iodo(trifluoromethyl)-, CAS 421-11-4) highlight the stability of metal-iodine bonds in organometallic systems . While arsenic-iodine bonds are less studied, their covalent nature likely confers thermal stability, similar to mercury analogs but with lower toxicity compared to mercury compounds.

Key Research Findings and Gaps

- Synthetic Methods: While naphthalene derivatives like 1-(1-hydroxynaphthalen-2-yl)-3-(furan-2-yl)prop-2-en-1-one are synthesized using KOH/ethanol , arsenic-iodine compounds may require specialized ligands or catalysts due to arsenic’s reactivity.

- Spectroscopic Data : FTIR and NMR data for similar compounds (e.g., C=O at 1650 cm⁻¹, OH at 3412 cm⁻¹ ) provide benchmarks for future characterization of this compound.

- Toxicity and Handling : Arsenic compounds require stringent safety protocols, as highlighted in SDS documents for naphthalene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.